molecular formula C8H7BrClNO2 B14784575 2-Amino-5-bromo-3-chloro-4-methylbenzoic acid

2-Amino-5-bromo-3-chloro-4-methylbenzoic acid

Cat. No.: B14784575
M. Wt: 264.50 g/mol
InChI Key: OMTGNIPSJXGEML-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-chloro-4-methylbenzoic acid is an organic compound with a complex structure that includes amino, bromo, chloro, and methyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-chloro-4-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-chloro-4-methylbenzoic acid, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-chloro-4-methylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as DMF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include substituted benzoic acids, esters, amides, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5-bromo-3-chloro-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-chloro-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, contributing to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-5-bromo-3-chloro-4-methylbenzoic acid lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. The presence of amino, bromo, chloro, and methyl groups allows for a wide range of modifications and interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

2-amino-5-bromo-3-chloro-4-methylbenzoic acid

InChI

InChI=1S/C8H7BrClNO2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,11H2,1H3,(H,12,13)

InChI Key

OMTGNIPSJXGEML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Cl)N)C(=O)O)Br

Origin of Product

United States

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